4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole typically involves the following steps:
Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through ring-closing metathesis (RCM) of a suitable diene precursor.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclooctene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the cyclooctene ring, potentially leading to hydrogenated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the cyclooctene ring may yield epoxides, while reduction of the triazole ring may yield dihydrotriazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazole-containing compounds.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simple triazole compound with known biological activity.
Cyclooctene: A simple cyclooctene compound used in various chemical reactions.
Pyrrolidine: A simple pyrrolidine compound with applications in medicinal chemistry.
Uniqueness
4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole is unique due to its combination of a cyclooctene ring, a pyrrolidine moiety, and a triazole ring. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
918313-51-6 |
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Molecular Formula |
C15H24N4 |
Molecular Weight |
260.38 g/mol |
IUPAC Name |
4-(cycloocten-1-yl)-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole |
InChI |
InChI=1S/C15H24N4/c1-2-4-7-13(8-5-3-1)15-12-19(18-17-15)11-14-9-6-10-16-14/h7,12,14,16H,1-6,8-11H2/t14-/m0/s1 |
InChI Key |
LOGPSFOPXXRKSN-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCCC(=CCC1)C2=CN(N=N2)C[C@@H]3CCCN3 |
Canonical SMILES |
C1CCCC(=CCC1)C2=CN(N=N2)CC3CCCN3 |
Origin of Product |
United States |
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